molecular formula C10H11Cl2NO3 B14412124 Carbamic acid, (3,4-dichlorophenyl)-, 2-methoxyethyl ester CAS No. 85221-19-8

Carbamic acid, (3,4-dichlorophenyl)-, 2-methoxyethyl ester

Cat. No.: B14412124
CAS No.: 85221-19-8
M. Wt: 264.10 g/mol
InChI Key: OCHQLDFDAQBNMT-UHFFFAOYSA-N
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Description

Carbamic acid, (3,4-dichlorophenyl)-, 2-methoxyethyl ester is a chemical compound with the molecular formula C10H11Cl2NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbamic acid ester group attached to a 3,4-dichlorophenyl ring and a 2-methoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3,4-dichlorophenyl)-, 2-methoxyethyl ester typically involves the reaction of 3,4-dichloroaniline with 2-methoxyethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3,4-dichlorophenyl)-, 2-methoxyethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, (3,4-dichlorophenyl)-, 2-methoxyethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of carbamic acid, (3,4-dichlorophenyl)-, 2-methoxyethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3,4-dichlorophenyl)-, methyl ester
  • Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester
  • Carbamic acid, (3,4-dichlorophenyl)-, propyl ester

Uniqueness

Carbamic acid, (3,4-dichlorophenyl)-, 2-methoxyethyl ester is unique due to the presence of the 2-methoxyethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

85221-19-8

Molecular Formula

C10H11Cl2NO3

Molecular Weight

264.10 g/mol

IUPAC Name

2-methoxyethyl N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C10H11Cl2NO3/c1-15-4-5-16-10(14)13-7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

OCHQLDFDAQBNMT-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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